Vildagliptin Impurity 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vildagliptin Impurity 13: is a specific impurity associated with the pharmaceutical compound Vildagliptin, which is used in the treatment of type 2 diabetes. Impurities in pharmaceutical compounds can arise from various sources, including the manufacturing process, degradation, or interactions with other substances. This compound is one of the many impurities that need to be identified, quantified, and controlled to ensure the safety and efficacy of the final pharmaceutical product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin Impurity 13 typically involves multiple steps, starting from basic organic compounds. The synthetic route may include:
Starting Materials: The synthesis often begins with L-proline, a common starting material in organic synthesis.
Intermediate Formation: Through a series of reactions, including amide formation and cyclization, intermediates are formed.
Final Steps: The final steps involve specific conditions to introduce the impurity structure, such as controlled oxidation or reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis with stringent control over reaction conditions to ensure consistency and purity. This includes:
Batch Processing: Large batches are processed under controlled temperatures and pressures.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the impurity.
Quality Control: Rigorous testing is conducted to ensure the impurity meets regulatory standards.
化学反応の分析
Types of Reactions
Vildagliptin Impurity 13 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The removal of oxygen or addition of hydrogen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacing one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Vildagliptin Impurity 13 has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Vildagliptin.
Analytical Chemistry: Employed in method validation and stability studies to ensure the purity of pharmaceutical products.
Toxicology Studies: Helps in assessing the genotoxic potential of impurities in pharmaceuticals.
Biological Research: Investigated for its biological activity and potential effects on metabolic pathways.
作用機序
The mechanism of action of Vildagliptin Impurity 13 is closely related to its parent compound, Vildagliptin. It may interact with similar molecular targets and pathways, including:
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Like Vildagliptin, the impurity may inhibit DPP-4, an enzyme involved in glucose metabolism.
Metabolic Pathways: It may affect various metabolic pathways, influencing glucose homeostasis and insulin secretion.
類似化合物との比較
Similar Compounds
Vildagliptin Impurity A: Another impurity with a similar structure but different functional groups.
Vildagliptin N-Oxide: An oxidized form of Vildagliptin with distinct chemical properties.
Vildagliptin D3: A deuterated form of Vildagliptin used in analytical studies.
Uniqueness
Vildagliptin Impurity 13 is unique due to its specific chemical structure and the particular synthetic route used to produce it. Its distinct properties make it an important reference standard in pharmaceutical research and quality control.
特性
分子式 |
C8H12ClNO3 |
---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
methyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-13-8(12)6-3-2-4-10(6)7(11)5-9/h6H,2-5H2,1H3 |
InChIキー |
YYUKRFPRBNDTQF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCCN1C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。